5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound with a unique structure that combines a pyrimidine ring with a piperidine moiety linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 2-methoxypyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with piperidine to form the piperidin-3-yl ester. The final step involves the coupling of this ester with 5-chloropyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-hydroxy-5-chloropyrimidine derivatives.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxypyridine: Shares the pyridine ring but lacks the piperidine moiety.
2-methoxypyridine-3-carboxylic acid: A precursor in the synthesis of the target compound.
5-chloropyrimidine: Shares the pyrimidine ring but lacks the piperidine and methoxypyridine groups.
Uniqueness
5-chloro-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-13(5-2-6-18-14)15(22)21-7-3-4-12(10-21)24-16-19-8-11(17)9-20-16/h2,5-6,8-9,12H,3-4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKKUIQYVUZXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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